molecular formula C9H13NO2 B14091171 3-[2-Hydroxy-1-(methylamino)ethyl]phenol

3-[2-Hydroxy-1-(methylamino)ethyl]phenol

Cat. No.: B14091171
M. Wt: 167.20 g/mol
InChI Key: JLLOVMXOZNHCEB-UHFFFAOYSA-N
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Description

3-[2-Hydroxy-1-(methylamino)ethyl]phenol, commonly known as phenylephrine (R-(-)-isomer), is a synthetic sympathomimetic amine with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.2 g/mol . It is a selective α₁-adrenergic receptor agonist primarily used as a decongestant to relieve nasal congestion by constricting blood vessels in the nasal mucosa . Its IUPAC name, 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol, reflects its chiral center at the β-carbon and the meta-hydroxyphenyl substitution pattern . Phenylephrine hydrochloride (C₉H₁₄ClNO₂, MW 203.66 g/mol) is the hydrochloride salt form widely used in pharmaceuticals .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-[2-hydroxy-1-(methylamino)ethyl]phenol

InChI

InChI=1S/C9H13NO2/c1-10-9(6-11)7-3-2-4-8(12)5-7/h2-5,9-12H,6H2,1H3

InChI Key

JLLOVMXOZNHCEB-UHFFFAOYSA-N

Canonical SMILES

CNC(CO)C1=CC(=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-Hydroxy-1-(methylamino)ethyl]phenol can be achieved through several methods. One common approach involves the use of an alcohol dehydrogenase enzyme to catalyze the reaction. This method is particularly suitable for producing optically active alcohols, including 3-[2-Hydroxy-1-(methylamino)ethyl]phenol .

Industrial Production Methods: In industrial settings, the production of 3-[2-Hydroxy-1-(methylamino)ethyl]phenol often involves multi-stage processes that include enzyme-catalyzed synthesis steps. These methods are designed to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-[2-Hydroxy-1-(methylamino)ethyl]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and methylamino groups, which are reactive sites on the molecule .

Common Reagents and Conditions: Common reagents used in the reactions of 3-[2-Hydroxy-1-(methylamino)ethyl]phenol include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of 3-[2-Hydroxy-1-(methylamino)ethyl]phenol depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce various alcohol derivatives .

Scientific Research Applications

3-[2-Hydroxy-1-(methylamino)ethyl]phenol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic properties, including its role as a sympathomimetic agent .

Mechanism of Action

The mechanism of action of 3-[2-Hydroxy-1-(methylamino)ethyl]phenol involves its interaction with adrenergic receptors. As a sympathomimetic agent, it stimulates α1-adrenergic receptors, leading to vasoconstriction and increased blood pressure. This compound also affects β2-adrenergic receptors, which can result in bronchodilation and other physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional analogs of phenylephrine include compounds with variations in substituent positions, amine groups, or hydroxylation patterns. Below is a detailed comparison:

Synephrine (Oxedrine)

  • Structure: Synephrine shares the phenylethanolamine backbone but differs in the hydroxyl group position. Phenylephrine has a meta-hydroxyl group (3-position), while synephrine typically has a para-hydroxyl group (4-position) .
  • Activity : Synephrine exhibits mixed α/β-adrenergic activity, whereas phenylephrine is α₁-selective. This difference impacts their cardiovascular effects, with synephrine causing more β-mediated tachycardia .

2-Hydroxy-1-(4-hydroxyphenyl)ethanone (Compound 7 from )

  • Structure: This ketone derivative lacks the methylamino group and ethanolamine chain but retains the hydroxyphenyl moiety at the para position.

3-{1-[(2-Ethylphenyl)amino]ethyl}phenol ()

  • Structure: Features an ethylphenylamine substituent instead of methylamino.
  • Physicochemical Properties : Higher molecular weight (241.33 g/mol ) and lipophilicity (predicted logP ~2.5) compared to phenylephrine (logP ~0.5), suggesting reduced water solubility .

3-[2-[(Dimethylamino)methyl]-1-hydroxycyclopentyl]phenol ()

  • Structure: Incorporates a cyclopentyl ring and dimethylamino group, diverging from phenylephrine’s linear ethanolamine chain.
  • Activity : The bulky cyclopentyl group likely hinders α₁-receptor binding, making it pharmacologically distinct .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Functional Groups Receptor Affinity
Phenylephrine C₉H₁₃NO₂ 167.2 0.5 Meta-OH, methylamino, ethanol α₁-adrenergic agonist
Synephrine C₉H₁₃NO₂ 167.2 0.7 Para-OH, methylamino, ethanol Mixed α/β-adrenergic
2-Hydroxy-1-(4-hydroxyphenyl)ethanone C₈H₈O₃ 152.15 1.2 Para-OH, ketone None reported
3-{1-[(2-Ethylphenyl)amino]ethyl}phenol C₁₆H₁₉NO 241.33 2.5 Ethylphenylamino, meta-OH Unknown
Schiff Base () C₂₃H₂₁N₂O₂ 357.43 3.8 Hydroxyacetophenone, imine Not adrenergic; potential chelation

Key Research Findings

Structural Determinants of α₁-Activity: The meta-hydroxyl group and methylaminoethyl chain in phenylephrine are critical for α₁-receptor binding. Removal of the hydroxyl group (e.g., in ) abolishes activity .

Chirality Matters : The R-configuration of phenylephrine is essential for potency; the S-isomer shows 100-fold lower affinity .

Metabolic Stability : Phenylephrine undergoes rapid hepatic metabolism via sulfation and glucuronidation, whereas bulkier analogs (e.g., ) exhibit slower clearance due to steric hindrance .

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